REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2].[Si](C=[N+]=[N-])(C)(C)[CH3:15]>C1COCC1.CO>[C:1]([C:3]1[CH:4]=[C:5]([CH2:10][C:11]([O:13][CH3:15])=[O:12])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1F)CC(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
ADDITION
|
Details
|
diluted with DCM
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
eluting with hexanes ethyl acetate (9.1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1F)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.11 mmol | |
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |